molecular formula C11H14FNO B13248776 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine

Cat. No.: B13248776
M. Wt: 195.23 g/mol
InChI Key: SULQCLGDPZTVGI-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a 3-fluoro-4-methoxyphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclobutanone in the presence of a base to form the cyclobutane ring. The resulting intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.

    (1r,3r)-3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine hydrochloride: This is a hydrochloride salt form of the compound.

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)cyclobutan-1-amine is unique due to its specific substitution pattern and the presence of both a fluoro and methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)cyclobutan-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-11-3-2-7(6-10(11)12)8-4-9(13)5-8/h2-3,6,8-9H,4-5,13H2,1H3

InChI Key

SULQCLGDPZTVGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C2)N)F

Origin of Product

United States

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